molecular formula C17H38O2 B1615536 1-Ethoxyhexane;1-propoxyhexane CAS No. 68937-66-6

1-Ethoxyhexane;1-propoxyhexane

Cat. No.: B1615536
CAS No.: 68937-66-6
M. Wt: 274.5 g/mol
InChI Key: QTUGCFPIWBMXQE-UHFFFAOYSA-N
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Description

Significance and Context of Ethers in Organic Chemistry Research

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). solubilityofthings.com Historically significant, ethers like diethyl ether were among the earliest organic compounds to be used as anesthetics in the 19th century. numberanalytics.com Their relative inertness compared to other functional groups makes them valuable in various chemical contexts. numberanalytics.comnumberanalytics.com

The significance of ethers in organic chemistry research is multifaceted:

Solvents: Ethers are excellent solvents for a wide array of organic reactions, including Grignard reactions and organometallic reactions. solubilityofthings.comangenechemical.com Their ability to dissolve both polar and non-polar compounds while being relatively unreactive makes them highly versatile in laboratory and industrial settings. solubilityofthings.comnumberanalytics.comalfa-chemistry.com

Reagents and Intermediates: Ethers serve as reactants and intermediates in the synthesis of more complex molecules. solubilityofthings.comnumberanalytics.com They can undergo cleavage reactions under acidic conditions to form alcohols and alkyl halides. numberanalytics.com

Industrial Applications: The applications of ethers are extensive, ranging from their use as fuel additives to their role in the manufacturing of plastics, resins, paints, and coatings. numberanalytics.comalfa-chemistry.comresearchgate.net They are also utilized in the pharmaceutical industry as solvents and in the production of cosmetics and perfumes. alfa-chemistry.comresearchgate.net

Biological Relevance: Ether linkages are present in many naturally occurring and biologically active compounds, such as some antibiotics and anticancer agents. numberanalytics.com For instance, the antibiotic erythromycin (B1671065) contains several essential ether linkages. numberanalytics.com

Research Landscape of Linear Alkyl Ethers

Linear alkyl ethers, a subgroup of ethers, are characterized by straight-chain alkyl groups attached to the central oxygen atom. The research landscape for these compounds is active, with a focus on developing efficient and environmentally friendly synthesis methods and exploring their diverse applications.

A primary area of research is their synthesis. The Williamson ether synthesis, a classical method developed in the 1850s, remains a fundamental technique for producing asymmetrical ethers. This method involves the reaction of an alkoxide with a primary alkyl halide. Other synthetic routes include the catalytic dehydration of corresponding alcohols and acid-catalyzed reactions. researchgate.net Recent research has explored continuous flow processes over catalysts like zeolite beta for the selective synthesis of ethers from alkenes and alcohols, which is relevant for producing "green" chemicals from biomass. researchgate.netresearchgate.net

The physical and chemical properties of linear alkyl ethers are also a subject of study. Their properties, such as boiling point, density, and solubility, are crucial for their application as solvents. solubilityofthings.com Research into their chemical reactivity, including oxidation and cleavage reactions, helps in understanding their stability and potential for further chemical transformations.

Applications of linear alkyl ethers are found in various industrial and research settings. They are used as solvents, cleaning agents, and in the formulation of coatings and adhesives. researchgate.net Furthermore, their potential use as fuel additives and in the creation of more sustainable chemical products is an area of ongoing investigation. researchgate.netechem-eg.com

Scope and Objectives of Academic Inquiry for 1-Ethoxyhexane (B1202549) and 1-Propoxyhexane (B12280008)

1-Ethoxyhexane and 1-propoxyhexane are representative linear alkyl ethers that serve as subjects for specific academic inquiry. Research on these compounds focuses on their synthesis, characterization, and potential applications.

Synthesis and Characterization: A primary objective is the efficient synthesis of these ethers. The Williamson ether synthesis is a common laboratory method. For 1-ethoxyhexane, this typically involves reacting sodium ethoxide with 1-bromohexane (B126081) or reacting sodium n-hexoxide with ethyl iodide. prepchem.comprepchem.com Similarly, 1-propoxyhexane can be synthesized from the reaction of an alkyl halide like propyl bromide with sodium hexoxide. Alternative methods, such as acid-catalyzed reactions between an alcohol and an alkyl halide, are also employed. Modern synthetic research explores catalytic methods, such as the ethoxylation of 1-hexene (B165129) over zeolite catalysts to produce 2-ethoxyhexane, a structural isomer of 1-ethoxyhexane. researchgate.net

The synthesized compounds are then characterized using various analytical techniques, including:

NMR Spectroscopy (¹H and ¹³C): To confirm the ether linkages and the structure of the alkyl chains.

IR Spectroscopy: To detect the characteristic C-O-C stretching vibrations of the ether group.

Gas Chromatography-Mass Spectrometry (GC-MS): To verify the molecular identity and purity of the compound.

Chemical Properties and Reactivity: Academic inquiry also investigates the chemical reactions of 1-ethoxyhexane and 1-propoxyhexane. These ethers can undergo oxidation to form aldehydes or carboxylic acids and can be cleaved under acidic conditions to yield the corresponding alcohols. smolecule.com They can also participate in substitution reactions where the alkoxy group is replaced. smolecule.com

Research Applications: A significant area of academic inquiry is the exploration of the biological and industrial applications of these ethers.

Biological Activity: Studies have shown that both 1-ethoxyhexane and 1-propoxyhexane exhibit antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. Furthermore, 1-propoxyhexane has demonstrated anti-inflammatory properties in vitro by reducing the production of pro-inflammatory cytokines. Research has also investigated the cytotoxic effects of 1-propoxyhexane on cancer cell lines, finding it can induce cell death in MCF-7 breast cancer cells.

Industrial Uses: Due to their properties as non-ionic surfactants, these compounds are used as emulsifiers and wetting agents in cleaning products and detergents. smolecule.com They are also utilized as solvents in organic synthesis and have applications in the formulation of coatings and adhesives.

Below are data tables summarizing the key properties of 1-ethoxyhexane and 1-propoxyhexane.

Table 1: Chemical Properties of 1-Ethoxyhexane

Property Value Source(s)
CAS Number 5756-43-4 chemnet.com
Molecular Formula C₈H₁₈O chemnet.com
Molecular Weight 130.23 g/mol chemeo.com
IUPAC Name 1-Ethoxyhexane
Density 0.78 g/cm³ chemnet.comlookchem.com
Boiling Point 135.5 - 142 °C prepchem.comchemnet.comlookchem.comstenutz.eu
Flash Point 31.2 °C chemnet.comlookchem.com

| Refractive Index | 1.4008 - 1.404 | prepchem.comchemnet.comlookchem.com |

Table 2: Chemical Properties of 1-Propoxyhexane

Property Value Source(s)
CAS Number 53685-78-2 nih.gov
Molecular Formula C₉H₂₀O nih.gov
Molecular Weight 144.25 g/mol nih.gov
IUPAC Name 1-Propoxyhexane nih.gov
Synonyms Hexyl propyl ether, n-Hexyl propyl ether angenechemical.comchemeo.com

| Canonical SMILES | CCCCCCOCCC | |

Properties

IUPAC Name

1-ethoxyhexane;1-propoxyhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O.C8H18O/c1-3-5-6-7-9-10-8-4-2;1-3-5-6-7-8-9-4-2/h3-9H2,1-2H3;3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUGCFPIWBMXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC.CCCCCCOCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68937-66-6
Record name Alcohols, C6-12, ethoxylated propoxylated
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Record name Alcohols, C6-12, ethoxylated propoxylated
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C6-12, ethoxylated propoxylated
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Ii. Advanced Synthetic Methodologies for 1 Ethoxyhexane and 1 Propoxyhexane

Nuances of Nucleophilic Substitution Pathways

The synthesis of ethers such as 1-ethoxyhexane (B1202549) and 1-propoxyhexane (B12280008) is predominantly achieved through nucleophilic substitution reactions. These pathways involve an electron-rich nucleophile attacking an electron-deficient electrophile, leading to the formation of a new covalent bond. The two primary methods explored for the synthesis of these specific ethers are the Williamson ether synthesis and acid-catalyzed etherification.

Developed in 1850 by Alexander Williamson, the Williamson ether synthesis remains one of the most reliable and widely used methods for preparing both symmetrical and unsymmetrical ethers in laboratory and industrial settings. wikipedia.orgscienceinfo.com The reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide through an S(_N)2 mechanism. wikipedia.orgbyjus.com For the synthesis of 1-ethoxyhexane, this would involve the reaction of sodium ethoxide with a 1-hexyl halide. Similarly, 1-propoxyhexane would be synthesized from sodium propoxide and a 1-hexyl halide.

The efficiency and yield of the Williamson ether synthesis are highly sensitive to various reaction parameters. Careful optimization of these conditions is crucial for maximizing the formation of the desired ether and minimizing side reactions.

Solvent Effects: The choice of solvent plays a critical role in the reaction rate. Polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are commonly used. wikipedia.orgbyjus.com These solvents are effective at solvating the cation of the alkoxide, which leaves the alkoxide anion more available to act as a nucleophile. wikipedia.org Protic solvents, on the other hand, can solvate the nucleophile itself, reducing its reactivity and slowing down the reaction. wikipedia.org The selection of an appropriate solvent can significantly influence the selectivity of the reaction, as seen in studies where changing the solvent from methanol (B129727) to acetonitrile improved the ratio of O-alkylation to C-alkylation products. aiche.org

Temperature Control: A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C. wikipedia.orgbyjus.com Temperature control is critical as higher temperatures can favor the competing E2 elimination reaction, leading to the formation of alkenes as byproducts. wikipedia.org For primary alkyl halides, the activation energy for substitution is generally lower than for elimination, but this advantage diminishes at elevated temperatures.

Molar Ratios: The stoichiometry of the reactants also influences the outcome of the synthesis. While a 1:1 molar ratio is theoretically required, in practice, a slight excess of the alkyl halide may be used to ensure complete consumption of the alkoxide. However, a large excess can complicate purification. The concentration of both the alkoxide and the alkyl halide directly affects the reaction rate, which is consistent with the bimolecular nature of the S(_N)2 reaction.

Table 1: Illustrative Reaction Parameters for Williamson Ether Synthesis

Parameter Condition Rationale
Solvent Polar Aprotic (e.g., DMF, Acetonitrile) Minimizes solvation of the nucleophile, enhancing its reactivity. wikipedia.org
Temperature 50-100 °C Balances a reasonable reaction rate with the minimization of elimination side reactions. wikipedia.orgbyjus.com

| Reactants | Primary Alkyl Halide + Alkoxide | S(_N)2 reaction is favored with unhindered substrates. masterorganicchemistry.com |

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. scienceinfo.com This is a one-step process where the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl halide from the backside, leading to the displacement of the halide leaving group. byjus.commasterorganicchemistry.com This backside attack results in an inversion of stereochemistry at the carbon center if it is chiral. chemistrytalk.org

The predominance of the S(_N)2 pathway for primary alkyl halides, such as those used to synthesize 1-ethoxyhexane and 1-propoxyhexane, is due to the minimal steric hindrance around the reaction center. masterorganicchemistry.com This allows for easy approach of the nucleophile. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions. wikipedia.orgmasterorganicchemistry.com The reaction rate is dependent on the concentrations of both the alkoxide and the alkyl halide, a key characteristic of an S(_N)2 reaction. wikipedia.org

A significant challenge in the Williamson ether synthesis is the competing E2 elimination reaction, which produces an alkene and an alcohol. chemistrytalk.org This side reaction is more prevalent with sterically hindered alkyl halides or when the alkoxide is a strong base. chemistrytalk.orglibretexts.org

Strategies to Mitigate Side Reactions:

Substrate Choice: The most effective strategy is to use a primary alkyl halide and, if there is a choice, the less sterically hindered alkoxide. masterorganicchemistry.comyoutube.com

Temperature Management: Maintaining the lowest effective temperature can favor the S(_N)2 reaction, as elimination reactions typically have a higher activation energy. wikipedia.org

Catalysis: In some cases, a catalyst may be employed. For instance, silver oxide can be used under milder conditions, avoiding the need for a strong base and the formation of an alkoxide intermediate. libretexts.org Phase-transfer catalysis is also common in industrial applications to facilitate the reaction between the ionic alkoxide and the organic alkyl halide. wikipedia.orgbyjus.com

An alternative method for ether synthesis is the acid-catalyzed dehydration of alcohols. This method is particularly suitable for the industrial production of symmetrical ethers from small primary alcohols. libretexts.orgmasterorganicchemistry.com The synthesis of unsymmetrical ethers like 1-ethoxyhexane and 1-propoxyhexane via this route is more challenging as it can lead to a mixture of products. libretexts.org However, recent advancements have shown promise in the selective synthesis of unsymmetrical ethers using specific catalytic systems. researchgate.netacs.org

The acid-catalyzed etherification involves the protonation of an alcohol to form a good leaving group (water), which is then displaced by another alcohol molecule in a nucleophilic substitution reaction. masterorganicchemistry.comyoutube.com

Catalytic Systems:

Brønsted Acids: Strong acids like sulfuric acid are traditionally used. nih.gov

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and ion-exchange resins, offer advantages like easier separation and potential for reuse. researchgate.netresearchgate.net Zeolites, in particular, have been investigated for the etherification of glycols with alcohols like ethanol (B145695). researchgate.net

Transition Metal Catalysts: More recently, transition metal complexes, such as cationic ruthenium-hydride complexes, have been developed for the selective etherification of two different alcohols to form unsymmetrical ethers. researchgate.netacs.org Trifluoroacetic acid (TFA) has also been shown to be an effective catalyst for the cross-coupling of different alcohols. nih.gov

Reaction Environment: The reaction is typically conducted at elevated temperatures to drive the dehydration process. masterorganicchemistry.com To favor the formation of an unsymmetrical ether, a large excess of the more abundant and less expensive alcohol is often used. The removal of water as it forms also helps to shift the equilibrium towards the ether product.

Table 2: Comparison of Synthetic Routes to Unsymmetrical Ethers

Feature Williamson Ether Synthesis Acid-Catalyzed Etherification
Reactants Alkoxide and Alkyl Halide Two different alcohols
Mechanism S(_N)2 scienceinfo.com S(_N)1 or S(_N)2 type masterorganicchemistry.com
Catalyst Not always required, but can be used (e.g., Ag(_2)O) libretexts.org Required (e.g., H(_2)SO(_4), Zeolites, Ru-complexes) researchgate.netnih.govresearchgate.net
Byproducts Halide salt, potential for alkenes chemistrytalk.org Water, potential for symmetrical ethers libretexts.org

Exploration of Acid-Catalyzed Etherification Reactions

Mechanisms of Direct Ether Formation from Alcohols

The direct formation of symmetrical ethers from primary alcohols can be achieved through acid-catalyzed dehydration, a process that relies on a nucleophilic substitution mechanism. ucalgary.cabyjus.com This method is particularly relevant for the synthesis of simple, symmetrical ethers and proceeds via a bimolecular nucleophilic substitution (SN2) pathway, especially for primary alcohols. ucalgary.cajove.com

The mechanism involves three principal steps: ucalgary.camasterorganicchemistry.com

Protonation of the Alcohol: An alcohol molecule is protonated by the acid catalyst (e.g., H₂SO₄), converting the hydroxyl group (-OH), a poor leaving group, into an oxonium ion (-OH₂⁺). This protonated alcohol is now activated for nucleophilic attack. jove.com

Nucleophilic Attack: A second, unprotonated alcohol molecule acts as a nucleophile. Its oxygen atom attacks the electrophilic carbon of the protonated alcohol. ucalgary.ca This attack occurs in a single, concerted step, displacing a water molecule, which is a stable leaving group. ucalgary.camasterorganicchemistry.com

Deprotonation: The resulting intermediate is a protonated ether (an oxonium ion). A weak base, such as water or another alcohol molecule, removes the proton from this intermediate to yield the final ether product and regenerate the acid catalyst. ucalgary.camasterorganicchemistry.com

This SN2 mechanism is favored for primary alcohols due to the lower steric hindrance at the reaction center. jove.com However, for secondary and tertiary alcohols, this method is less effective as it tends to favor elimination reactions (E1 mechanism), leading to the formation of alkenes. libretexts.org

Contemporary Approaches to Ether Synthesis

Modern synthetic strategies for ethers like 1-ethoxyhexane and 1-propoxyhexane increasingly employ sophisticated catalytic systems to achieve high selectivity and yield under milder conditions. These methods include catalytic hydrogenation of unsaturated precursors and the direct functionalization of alkenes.

Catalytic Hydrogenation and Reduction Pathways

Reduction pathways offer a valuable method for synthesizing saturated ethers from unsaturated precursors. Catalytic hydrogenation, in particular, is a widely used industrial and laboratory process for the reduction of carbon-carbon double bonds.

The synthesis of 1-propoxyhexane can be achieved through the catalytic hydrogenation of Allyl n-Hexyl Ether. This reaction specifically targets the reduction of the carbon-carbon double bond within the allyl group to a single bond, thereby converting the allyl group into a propyl group without cleaving the ether linkage.

The general mechanism for this transformation involves heterogeneous or homogeneous catalysis. In a typical heterogeneous process, a metal catalyst such as palladium, platinum, or nickel is used. youtube.com The reaction proceeds via "syn addition," where both hydrogen atoms add to the same face of the double bond. youtube.com The alkene adsorbs onto the surface of the metal catalyst, and dissolved hydrogen gas also adsorbs and dissociates into atomic hydrogen on the metal surface. The hydrogen atoms are then transferred sequentially to the carbons of the double bond, resulting in the saturated alkane structure.

This method effectively transforms the unsaturated Allyl n-Hexyl Ether into the saturated 1-propoxyhexane.

Zirconocene (B1252598) dichloride (Cp₂ZrCl₂) serves as a crucial precatalyst in various reductive transformations. While not typically used for simple hydrogenation of double bonds, it is instrumental in generating catalytically active zirconium hydride species, such as Schwartz's reagent (Cp₂ZrHCl). nih.govwikiwand.com These reagents are highly effective in a range of reductive processes, including the cleavage of allylic ethers. organic-chemistry.org

The in situ generation of the active zirconocene hydride catalyst from zirconocene dichloride can be achieved using reducing agents like lithium aluminium hydride or other silanes. nih.govwikiwand.com Recent methodologies have focused on developing mild and functional-group-tolerant methods for the in situ preparation of these zirconium hydride catalysts from zirconocene dichloride, requiring only catalytic amounts (e.g., 2.5–5 mol %). nih.govacs.org These catalytically generated zirconium hydrides can participate in reactions such as the reductive cleavage of C-O bonds in homoallylic ethers, demonstrating the utility of zirconocene dichloride in advanced reduction pathways relevant to ether chemistry. organic-chemistry.org

Hydroalkoxylation of Alkenes

Hydroalkoxylation, the addition of an alcohol across a carbon-carbon double bond, is a direct and atom-economical method for synthesizing ethers. This approach is particularly useful for producing unsymmetrical ethers from readily available alkenes and alcohols.

The hydroalkoxylation of terminal alkenes such as 1-hexene (B165129) presents a challenge in controlling the regioselectivity of the addition, as the alcohol can add to either of the two carbons of the double bond. Research has demonstrated that solid acid catalysts, particularly zeolites, can provide excellent control over this regioselectivity.

In the liquid-phase etherification of 1-hexene with ethanol, the use of a zeolite beta catalyst has been shown to be highly effective. researchgate.net This process yields ethoxyalkanes with a selectivity exceeding 90%. researchgate.net The primary products of this reaction are 2-ethoxyhexane and 3-ethoxyhexane. The zeolite catalyst exhibits remarkable regioselectivity, favoring the formation of 2-ethoxyhexane over 3-ethoxyhexane in a molar ratio of approximately 20:1. researchgate.net This high degree of regioselectivity is a significant advantage for producing specific ether isomers. A similar high selectivity for the 2-alkoxy product is observed in the reaction of 1-hexene with 1-propanol (B7761284), which yields 2-propoxyhexane with over 90% selectivity. researchgate.net

Regioselectivity in the Zeolite Beta-Catalyzed Hydroalkoxylation of 1-Hexene
Reactant AlcoholAlkenePrimary ProductSecondary ProductProduct Ratio (Primary:Secondary)Overall Selectivity for EthersCatalyst
Ethanol1-Hexene2-Ethoxyhexane3-Ethoxyhexane20:1>90%Zeolite Beta
1-Propanol1-Hexene2-PropoxyhexaneNot specified>90% selectivity for 2-propoxyhexaneNot specifiedZeolite Beta
Heterogeneous Catalysis in Liquid-Phase Continuous Processes (e.g., Zeolite Beta)

The etherification of 1-hexene with ethanol and 1-propanol can be effectively carried out in a liquid-phase, continuous-flow process utilizing a fixed bed of Zeolite Beta as a heterogeneous catalyst. researchgate.net This methodology offers a stable and selective route to the desired ethers, primarily 2-ethoxyhexane and 2-propoxyhexane, respectively. researchgate.net While the primary products are the 2-alkoxy isomers due to the reaction mechanism, this process is a key example of continuous ether synthesis.

Zeolite Beta, a large-pore zeolite, is particularly effective for liquid-phase reactions due to its three-dimensional 12-membered ring pore structure, which provides a balance of acidity and accessibility for reactants. researchgate.netnih.gov The catalytic activity is linked to the Brønsted acid sites within the zeolite framework. researchgate.net In a continuous-flow system, reaction parameters such as temperature, pressure, and contact time can be optimized to maximize the conversion of 1-hexene and the selectivity towards the ether products, while minimizing deactivation of the catalyst. researchgate.net Research has demonstrated that under optimized conditions, Zeolite Beta catalysts can remain stable for extended periods, making the process viable for industrial application. researchgate.net

Key findings from studies on the etherification of 1-hexene over Zeolite Beta show high selectivity for the corresponding 2-alkoxyhexane. For instance, the reaction of 1-hexene with 1-propanol yielded over 90% selectivity for 2-propoxyhexane. researchgate.net The main side products observed in these processes include dialkyl ethers formed from the self-condensation of the alcohol (e.g., dipropyl ether) and isomers of dodecene, resulting from the dimerization of 1-hexene. researchgate.net

ReactantsCatalystPrimary ProductSelectivityKey Side Products
1-Hexene + EthanolZeolite Beta2-Ethoxyhexane>90%Diethyl ether, Dodecenes
1-Hexene + 1-PropanolZeolite Beta2-Propoxyhexane>90%Dipropyl ether, Dodecenes, Hexanol

Alkoxymercuration-Demercuration Reactions

Alkoxymercuration-demercuration is a two-step method for the synthesis of ethers from alkenes and alcohols. byjus.com This reaction pathway avoids the carbocation rearrangements that can be problematic in direct acid-catalyzed additions. libretexts.org The first step, alkoxymercuration, involves the reaction of the alkene (1-hexene) with a mercury salt, typically mercuric acetate (B1210297) [Hg(OAc)2], in the presence of an alcohol (ethanol or 1-propanol). study.com This results in the addition of the alkoxy group (-OR) and a mercury-containing group (-HgOAc) across the double bond. wikipedia.org The second step, demercuration, is a reduction reaction, commonly achieved using sodium borohydride (B1222165) (NaBH4), which replaces the mercury group with a hydrogen atom to yield the final ether product. masterorganicchemistry.com

The alkoxymercuration reaction exhibits high regioselectivity, consistently following Markovnikov's rule. masterorganicchemistry.comquizlet.com The reaction proceeds through a cyclic mercurinium ion intermediate rather than a free carbocation. libretexts.orgchemistrysteps.com In this three-membered ring intermediate, the positive charge is shared between the mercury atom and the two carbon atoms of the original double bond. chemistrysteps.com The more substituted carbon atom bears a greater share of the partial positive charge. jove.com Consequently, the nucleophile, which is the alcohol (ethanol or 1-propanol), attacks this more substituted carbon. byjus.comlibretexts.org For a terminal alkene like 1-hexene, this means the alkoxy group adds to the second carbon (C2), leading to the formation of 2-ethoxyhexane or 2-propoxyhexane, not the terminal 1-alkoxy isomers. youtube.com This inherent selectivity is a defining characteristic of the reaction, ensuring a predictable product outcome without rearrangements. quora.com

The initial alkoxymercuration step is stereospecific, proceeding via an anti-addition. masterorganicchemistry.comchemistrysteps.com The cyclic mercurinium ion intermediate blocks one face of the alkene. The incoming alcohol nucleophile must therefore attack from the opposite face, resulting in the trans relationship between the newly added alkoxy and organomercury groups. masterorganicchemistry.comjove.com

However, the subsequent demercuration step, where the C-Hg bond is replaced by a C-H bond using NaBH4, is not stereospecific. wikipedia.org This step is understood to proceed through a radical mechanism, which leads to a scrambling of the stereochemistry at the carbon where the mercury was attached. masterorganicchemistry.comstackexchange.com Therefore, while the first step establishes a specific stereochemical arrangement, the second step results in a mixture of stereoisomers if a new chiral center is formed. For the reaction with 1-hexene, a chiral center is created at C2, and the demercuration step will produce a racemic mixture of the (R) and (S) enantiomers of 2-ethoxyhexane or 2-propoxyhexane.

Electrochemical Etherification Techniques

Electrochemical synthesis offers an alternative pathway for ether formation, operating under distinct conditions compared to traditional chemical methods. These techniques utilize an electric current to drive the reaction, often enabling transformations that are otherwise challenging. sciencedaily.com A notable approach is the Hofer-Moest reaction, an interrupted Kolbe electrolysis variant, where the electrochemical oxidation of a substrate generates a carbocation intermediate that can be trapped by a nucleophile like an alcohol. nih.govacs.org

In the context of synthesizing ethers like 1-ethoxyhexane or 1-propoxyhexane, electrochemical methods can generate carbocation intermediates from suitable precursors. One approach involves the anodic oxidation of carboxylic acids (a decarboxylative etherification) or the direct oxidation of alkanes. nih.govnih.gov For instance, the electrolysis of heptanoic acid would lead to a hexyl carbocation via decarboxylation, which can then be intercepted by ethanol or propanol (B110389) as the solvent and nucleophile to form the corresponding ether. nih.govacs.org

Alternatively, direct C(sp³)–H functionalization of an alkane like hexane (B92381) can be initiated electrochemically. nih.gov At the anode, a single-electron transfer (SET) from the alkane can occur, eventually leading to the formation of a carbocation. nih.gov This highly reactive intermediate is then captured by the alcohol present in the reaction medium. nih.gov The efficiency of this interception is crucial for achieving good yields of the desired ether.

Electrochemical MethodPrecursorIntermediateNucleophilePotential Product
Decarboxylative Etherification (Hofer-Moest)Heptanoic AcidHexyl CarbocationEthanol/Propanol1-Ethoxyhexane/1-Propoxyhexane
Direct C-H FunctionalizationHexaneHexyl Radical Cation/CarbocationEthanol/PropanolEthoxyhexane/Propoxyhexane Isomers

A significant advantage of electrochemical ether synthesis, particularly the decarboxylative methods, is the ability to generate highly reactive carbocations under non-acidic, or even mildly alkaline, conditions. nih.gov Traditional acid-catalyzed methods require strong acids to generate carbocations, which can limit the functional group tolerance of the reaction and promote side reactions like elimination or rearrangement. masterorganicchemistry.com Electrochemical generation of carbocations avoids the need for strong Brønsted or Lewis acids. nih.gov This allows for syntheses to be conducted under milder conditions, which is particularly beneficial when working with sensitive substrates. The absence of strong acids minimizes degradation and unwanted side reactions, leading to cleaner reaction profiles and potentially higher yields of the target ether. nih.gov

Metal-Catalyzed Cross-Coupling Strategies

Recent progress in transition-metal-catalyzed cross-coupling has provided powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While traditionally dominated by palladium, nickel catalysis has emerged as a versatile and economical alternative, particularly for reactions involving C(sp³)-hybridized centers, which are relevant to the synthesis of aliphatic ethers like 1-ethoxyhexane and 1-propoxyhexane. nih.govsnnu.edu.cn

Nickel-catalyzed cross-coupling reactions represent a modern approach to constructing the carbon framework of molecules, including ethers. princeton.edunih.gov These methods often involve the coupling of two electrophiles in the presence of a reductant, a process known as reductive cross-coupling. snnu.edu.cn For the synthesis of a dialkyl ether, this could conceptually involve the coupling of two different alkyl electrophiles. Nickel is particularly well-suited for these transformations due to its ability to activate alkyl halides under mild conditions and its facility in undergoing oxidative addition and reductive elimination steps with various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). nih.govnih.gov

A notable strategy for forming dialkyl ethers involves a C-C bond-forming cross-coupling reaction where α-oxy radicals are generated from stable acetals and coupled with various electrophiles. princeton.edunih.gov This approach uses the acetal (B89532) as a handle for the coupling reaction. For instance, an acetal derived from hexanal (B45976) could be used as a precursor to the hexyl portion of the target ethers. The combination of a Lewis acid and a mild reductant facilitates the generation of the key radical intermediate, which then enters the nickel catalytic cycle. princeton.edunih.gov This method is distinguished by its mild, base-free conditions and tolerance for a variety of functional groups. princeton.edunih.gov

Table 1: Key Components in a Representative Nickel-Catalyzed System for Dialkyl Ether Synthesis via C-C Bond Formation
ComponentExampleFunctionReference
Nickel PrecatalystNiCl₂·glymeSource of the active nickel catalyst. princeton.edu
Ligand2,6-bis(N-pyrazolyl)pyridine (bpp)Modulates the reactivity and stability of the nickel center. princeton.edunih.gov
SubstrateAcetal (e.g., benzaldehyde (B42025) dimethyl acetal)Precursor to the α-oxy radical. princeton.edu
Coupling PartnerAryl or Alkyl HalideProvides the second component of the final ether product. nih.govnih.gov
Lewis AcidTMSCl (Trimethylsilyl chloride)Activates the acetal for radical generation. princeton.edunih.gov
ReductantZinc (Zn) dustTurns over the nickel catalytic cycle. princeton.edu

The mechanism of these nickel-catalyzed ether syntheses is fundamentally different from traditional nucleophilic substitution pathways. A key feature is the generation and engagement of highly reactive α-oxy radical intermediates. princeton.edu The process is initiated by the generation of the α-oxy radical from an acetal precursor, facilitated by a Lewis acid and a reductant. princeton.edunih.gov

Mechanistic studies suggest a radical-chain pathway. princeton.edu The currently accepted postulation involves the following key steps:

Radical Generation : An acetal reacts with a Lewis acid (e.g., TMSCl) and a reductant (e.g., Zn) to form an α-oxy radical. princeton.edu Trapping experiments using TEMPO have confirmed the presence of this radical intermediate. princeton.edu

Catalytic Cycle : The cycle is thought to involve Ni(I) and Ni(III) intermediates. An organic halide may undergo oxidative addition to a Ni(I) species, producing a transient organic radical and a Ni(II) halide. princeton.edu

Radical Capture : The α-oxy radical generated in step 1 is captured by a Ni(II) species to form a Ni(III) intermediate. princeton.edu This step is crucial for selectively forming the cross-coupled product over homocoupling of the radical. nih.gov

Reductive Elimination : The Ni(III) intermediate then undergoes C-C bond-forming reductive elimination to release the final dialkyl ether product and regenerate a nickel species that can continue the catalytic cycle. princeton.edu

This radical-based mechanism allows for the coupling of C(sp³)-hybridized centers under conditions that are often milder than those required for traditional methods, avoiding the need for strong bases that can promote side reactions like elimination. princeton.edunih.gov

Reductive Etherification Methods from Alcohols and Aldehydes

Reductive etherification, the coupling of an alcohol with a carbonyl compound in the presence of a reducing agent, is a powerful and direct method for synthesizing unsymmetrical ethers like 1-ethoxyhexane and 1-propoxyhexane. nih.govnih.gov This transformation combines the formation of a hemiacetal or acetal intermediate with a subsequent reduction step. nih.govresearchgate.net A variety of catalytic systems have been developed for this purpose, employing reductants such as molecular hydrogen (H₂) or hydrosilanes. nih.govorganic-chemistry.org For example, a well-defined cationic ruthenium-hydride complex has been shown to catalyze the reductive etherification of aldehydes and alcohols in water, using H₂ as the benign reducing agent. nih.govorganic-chemistry.org

A recently developed strategy for reductive etherification circumvents the need for traditional hydride or hydrogen reductants. chemrxiv.orgrsc.org This method relies on the reaction of an aldehyde (e.g., hexanal), an alcohol (e.g., ethanol or propanol), and a phosphine (B1218219) in the presence of an acid. nih.govresearchgate.net The key step is the formation of a stable α-(alkoxyalkyl)phosphonium salt intermediate. chemrxiv.orgresearchgate.net

This process is typically conducted as a one-pot, two-step sequence. rsc.orgchemrxiv.org First, the aldehyde, alcohol, phosphine, and an acid are combined to form the phosphonium (B103445) salt, which precipitates or is isolated. Subsequently, the salt is subjected to hydrolysis, which cleaves the phosphorus-carbon bond to release the desired ether product. chemrxiv.orgrsc.org This method exhibits excellent functional group tolerance and represents the first net reductive etherification achieved without the use of hydride donors. nih.govresearchgate.net

Table 2: Representative Yields in Hydride-Free Reductive Etherification via Phosphonium Salts
AldehydeAlcoholResulting EtherIsolated YieldReference
4-MethoxybenzaldehydeEthanol1-(Ethoxymethyl)-4-methoxybenzene85% researchgate.net
BenzaldehydeBenzyl alcoholDibenzyl ether88% researchgate.net
4-ChlorobenzaldehydeIsopropanol1-Chloro-4-(isopropoxymethyl)benzene92% researchgate.net
HeptanalBenzyl alcohol1-(Benzyloxymethyl)hexane78% researchgate.net

The mechanism underpinning the formation of the α-(alkoxyalkyl)phosphonium salt is proposed to involve the interception of a highly reactive oxocarbenium ion. chemrxiv.orgrsc.org The reaction sequence is believed to proceed as follows:

Hemiacetal Formation : The aldehyde and alcohol react in the presence of an acid to form a hemiacetal.

Oxocarbenium Ion Generation : The hemiacetal is protonated and loses a molecule of water to generate a transient oxocarbenium ion. chemrxiv.org

Nucleophilic Interception : A phosphine, acting as a potent nucleophile, intercepts the oxocarbenium ion. rsc.orgnih.gov This step is crucial and must occur faster than competing reactions, such as acetal formation. chemrxiv.org The phosphine attack results in the formation of the key α-(alkoxyalkyl)phosphonium salt intermediate.

Hydrolysis : The stable phosphonium salt is then hydrolyzed in a separate step to yield the final ether product and a phosphine oxide byproduct. rsc.org

Both experimental and computational studies support this mechanism, indicating that the interception of the oxocarbenium ion by the phosphine is an energetically feasible pathway. rsc.orgnih.gov This strategy effectively uses the phosphine as a "sacrificial nucleophile" to facilitate a net reductive coupling of the alcohol and aldehyde. rsc.org

Iii. Advanced Mechanistic Investigations of 1 Ethoxyhexane and 1 Propoxyhexane Reactions

Detailed Analysis of Nucleophilic Substitution Mechanisms (SN1 vs. SN2)

Nucleophilic substitution reactions are fundamental in organic chemistry, and for ethers like 1-ethoxyhexane (B1202549) and 1-propoxyhexane (B12280008), the operative mechanism, either unimolecular (SN1) or bimolecular (SN2), is largely dictated by the structure of the ether. wikipedia.orgsciencemadness.org In these reactions, a nucleophile replaces a leaving group. For ethers, the initial step typically involves protonation of the ether oxygen by a strong acid to create a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.orglibretexts.org

The structure of the substrate is a critical determinant in the competition between SN1 and SN2 pathways. study.comquora.com The SN1 mechanism proceeds through a carbocation intermediate, and its rate is dependent on the stability of this intermediate. fiveable.memasterorganicchemistry.com Conversely, the SN2 mechanism is a concerted, one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. organic-chemistry.orgyoutube.comreddit.com This mechanism is sensitive to steric hindrance at the reaction center. study.com

For 1-ethoxyhexane and 1-propoxyhexane, both are primary ethers. The carbon atoms attached to the ether oxygen are either primary (the hexyl group) or also primary (the ethyl and propyl groups). The formation of a primary carbocation is highly energetically unfavorable, making the SN1 pathway significantly disfavored for these compounds. sciencemadness.orgchemistrysteps.com Therefore, nucleophilic substitution reactions on 1-ethoxyhexane and 1-propoxyhexane will predominantly proceed via the SN2 mechanism. masterorganicchemistry.comquizlet.com The nucleophile will attack the less sterically hindered carbon atom. In the case of 1-ethoxyhexane, the attack will occur at the ethyl group, and for 1-propoxyhexane, at the propyl group, as these are less sterically hindered than the hexyl group. sciencemadness.org

Table 1: Influence of Substrate Structure on Nucleophilic Substitution Pathway
Substrate TypeFavored PathwayReasoningApplicability to 1-Ethoxyhexane/1-Propoxyhexane
Methyl & PrimarySN2Low steric hindrance; unstable primary carbocation.Highly applicable; both ethers are primary.
SecondarySN1 / SN2Both pathways are possible and compete.Not directly applicable.
TertiarySN1High steric hindrance prevents SN2; stable tertiary carbocation.Not applicable.

In the context of the SN2 mechanism, which is dominant for 1-ethoxyhexane and 1-propoxyhexane, the nature of the solvent and the nucleophile's strength are paramount in determining the reaction rate. youtube.com

Solvent Effects: Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are ideal for SN2 reactions. youtube.com These solvents can dissolve the necessary ionic nucleophiles while not solvating the nucleophile as strongly as polar protic solvents. libretexts.orgyoutube.com Polar protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thereby slowing down the reaction rate. youtube.comyoutube.comlibretexts.org

Nucleophilicity: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile. youtube.com Stronger nucleophiles lead to faster reaction rates. libretexts.org For the cleavage of ethers, common nucleophiles are halide ions, with nucleophilicity in polar aprotic solvents generally following the trend: I- > Br- > Cl-. sciencemadness.org Therefore, using a strong acid like hydroiodic acid (HI) will result in a faster cleavage of 1-ethoxyhexane and 1-propoxyhexane compared to hydrobromic acid (HBr). sciencemadness.org

Table 2: Effects of Solvent and Nucleophile on SN2 Reaction Rates for Primary Ethers
FactorConditionEffect on SN2 RateRationale
SolventPolar Aprotic (e.g., Acetone, DMSO)Increases rateEffectively solvates the cation but not the anionic nucleophile, leaving it more reactive.
Polar Protic (e.g., Water, Ethanol)Decreases rateSolvates the nucleophile through hydrogen bonding, reducing its reactivity. libretexts.org
NucleophileStrong (e.g., I-, HS-)Increases rateMore effective at attacking the electrophilic carbon. libretexts.org
Weak (e.g., H2O, ROH)Decreases rateLess effective at attacking the electrophilic carbon.

Elucidation of Elimination Reaction Mechanisms (E1 vs. E2)

Elimination reactions, which result in the formation of a double bond, can also occur with ethers under certain conditions, competing with substitution reactions. wikipedia.orgdalalinstitute.com The two primary mechanisms are the unimolecular E1 and the bimolecular E2 pathways. wikipedia.org

The competition between substitution and elimination is influenced by factors such as the structure of the substrate, the nature of the base/nucleophile, and the reaction temperature. For primary substrates like 1-ethoxyhexane and 1-propoxyhexane, SN2 reactions are generally favored over E2 reactions, especially with good nucleophiles that are weak bases. libretexts.org However, as the basicity of the attacking species increases, the likelihood of E2 elimination also increases. libretexts.orglibretexts.org High temperatures also tend to favor elimination over substitution. The E1 mechanism is unlikely for these ethers due to the instability of the primary carbocation intermediate that would need to form. chemistrysteps.comlibretexts.org

Table 3: Factors Influencing Substitution vs. Elimination for Primary Ethers
ConditionFavored PathwayExplanation
Strong, non-bulky nucleophile/weak base (e.g., I-, Br-)SN2These species are more likely to attack the carbon atom than abstract a proton.
Strong, bulky base (e.g., Potassium tert-butoxide)E2Steric hindrance prevents nucleophilic attack, favoring proton abstraction. libretexts.orgyoutube.com
High TemperatureElimination (E2)Elimination reactions have a higher activation energy and are more favored by increased thermal energy.

The E2 mechanism is a concerted reaction where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond. wikipedia.orgdalalinstitute.com The rate of this reaction is dependent on the concentrations of both the substrate and the base. dalalinstitute.com

Base Strength: A strong base is required for an E2 reaction to occur efficiently, as it must be capable of removing a weakly acidic proton from an alkyl group. chemistrysteps.comdalalinstitute.com Weak bases will favor substitution or will not react.

Steric Hindrance: Steric hindrance plays a significant role in the E2 reaction, particularly in the context of the base. nih.govacs.org Large, sterically hindered bases, such as potassium tert-butoxide, will preferentially act as bases rather than nucleophiles. youtube.comyoutube.com This is because it is easier for a bulky base to abstract a proton from the periphery of the substrate molecule than it is to attack a sterically shielded carbon atom. youtube.com Therefore, treating 1-ethoxyhexane or 1-propoxyhexane with a strong, sterically hindered base would favor the E2 elimination pathway over the SN2 substitution pathway.

Mechanisms of Ether Cleavage and Functional Group Transformations

The most common reaction of ethers like 1-ethoxyhexane and 1-propoxyhexane is cleavage of the C-O bond, which typically requires a strong acid. libretexts.orglibretexts.org This cleavage allows for the transformation of the ether into other functional groups.

The mechanism of acid-catalyzed ether cleavage begins with the protonation of the ether oxygen by a strong acid, such as HI or HBr. masterorganicchemistry.comfiveable.me This converts the alkoxy group into a good leaving group (an alcohol). Following this protonation, a nucleophile (the conjugate base of the acid, e.g., I- or Br-) attacks one of the adjacent carbon atoms. wikipedia.orgfiveable.me

For unsymmetrical ethers like 1-ethoxyhexane and 1-propoxyhexane, where both alkyl groups are primary, the reaction proceeds via an SN2 mechanism. sciencemadness.orgmasterorganicchemistry.com The halide nucleophile will attack the less sterically hindered carbon atom. sciencemadness.orglibretexts.org

For 1-ethoxyhexane treated with HI, the iodide ion will attack the ethyl group, leading to the formation of iodoethane and 1-hexanol.

For 1-propoxyhexane treated with HI, the iodide ion will attack the propyl group, yielding iodopropane and 1-hexanol.

If an excess of the strong acid is used, the alcohol formed in the initial cleavage can undergo a subsequent nucleophilic substitution reaction to form a second molecule of alkyl halide. masterorganicchemistry.com

These cleavage reactions represent a key functional group transformation, converting a relatively inert ether into more reactive alcohols and alkyl halides. smolecule.comsolubilityofthings.com These products can then be used in a variety of other organic syntheses. For instance, the resulting 1-hexanol can be oxidized to an aldehyde or a carboxylic acid, while the alkyl halides can be used in further substitution or elimination reactions. smolecule.com

Acid-Catalyzed Cleavage of Ether Linkages

The most common reaction for ethers is cleavage of the C–O bond when treated with strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.comchemistrysteps.com Due to the high stability of the ether linkage, this cleavage requires harsh conditions, such as concentrated acid and heat. masterorganicchemistry.commasterorganicchemistry.com Weaker acids like hydrochloric acid (HCl) are generally not effective. pearson.com

The reaction proceeds via a nucleophilic substitution mechanism. For primary alkyl ethers such as 1-ethoxyhexane and 1-propoxyhexane, the reaction follows an S_N_2 pathway. masterorganicchemistry.comlibretexts.orglongdom.org The mechanism involves two main steps:

Protonation of the Ether Oxygen: The first step is a rapid and reversible acid-base reaction where the ether oxygen is protonated by the strong acid. This step is crucial as it converts the poor leaving group (alkoxide, RO⁻) into a good leaving group (an alcohol, ROH), which is a stable, neutral molecule. masterorganicchemistry.comchemistrysteps.compearson.com

Nucleophilic Attack by the Halide: The halide anion (Br⁻ or I⁻), which is a good nucleophile, then attacks one of the alpha-carbons (the carbons adjacent to the ether oxygen). pearson.com In an S_N_2 reaction, the nucleophile attacks the less sterically hindered carbon atom. libretexts.orglongdom.org

For 1-ethoxyhexane, the attack occurs on the ethyl group's carbon, displacing hexan-1-ol.

For 1-propoxyhexane, the attack occurs on the propyl group's carbon, also displacing hexan-1-ol.

The initial products of this cleavage are an alcohol and an alkyl halide. chemistrysteps.com However, if an excess of the hydrohalic acid is used, the alcohol formed in the first stage can undergo a second nucleophilic substitution reaction to form another molecule of an alkyl halide and water. masterorganicchemistry.compearson.com

EtherReagent (1 equiv.)ConditionsMechanismInitial Products
1-EthoxyhexaneHBrHeatS_N_2Bromoethane and Hexan-1-ol
1-PropoxyhexaneHIHeatS_N_2Iodopropane and Hexan-1-ol
1-EthoxyhexaneHBr (excess)HeatS_N_2Bromoethane and 1-Bromohexane (B126081)
1-PropoxyhexaneHI (excess)HeatS_N_2Iodopropane and 1-Iodohexane

Oxidation Reactions Forming Aldehydes or Carboxylic Acids

While ethers are relatively resistant to oxidation compared to alcohols, they can be oxidized under specific conditions. The oxidation of simple ethers like 1-ethoxyhexane and 1-propoxyhexane can occur via a free-radical process known as autoxidation in the presence of atmospheric oxygen, leading to the formation of unstable hydroperoxides at the carbon adjacent to the ether oxygen. youtube.com

For the formation of aldehydes or carboxylic acids, stronger oxidizing agents are required, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). libretexts.orgorganic-chemistry.org The reaction typically involves the attack and cleavage of the C-H bond on the carbon atom adjacent to the ether oxygen. nih.gov The presence of the oxygen atom in the ether structure increases the reactivity of these vicinal C-H bonds. nih.gov

The oxidation can lead to a variety of products depending on the strength of the oxidizing agent and the reaction conditions. The initial oxidation may lead to an unstable intermediate that cleaves to form an aldehyde and an alcohol. These initial products can then be further oxidized. Primary alcohols are oxidized to aldehydes and then to carboxylic acids, while aldehydes are oxidized directly to carboxylic acids. libretexts.org Due to the strength of typical oxidizing agents, the complete oxidation to carboxylic acids is a common outcome.

CompoundOxidizing AgentProbable Intermediate ProductsFinal Major Products (with cleavage)
1-EthoxyhexaneHot, acidic KMnO₄Hexanal (B45976), Ethanal, Hexan-1-ol, Ethanol (B145695)Hexanoic acid, Ethanoic acid
1-PropoxyhexaneCrO₃ / H₂SO₄ (Jones Reagent)Hexanal, Propanal, Hexan-1-ol, Propan-1-olHexanoic acid, Propanoic acid

Reduction Reactions to Alcohols

The ether linkage in acyclic ethers like 1-ethoxyhexane and 1-propoxyhexane is exceptionally stable and resistant to cleavage by standard reducing agents. Powerful nucleophilic reducing agents, including lithium aluminum hydride (LiAlH₄), are commonly used to reduce polar multiple bonds, such as those in carbonyl compounds (aldehydes, ketones, esters, carboxylic acids). adichemistry.com However, these reagents are generally incapable of reducing the C-O single bonds of a simple, unstrained ether. quora.com

The reason for this lack of reactivity is that the alkoxide ion (RO⁻) is a very poor leaving group. A reduction by a hydride reagent like LiAlH₄ would require a nucleophilic attack by a hydride ion (H⁻) on the alpha-carbon, displacing the alkoxide. This process is energetically unfavorable. Consequently, ethers are often used as inert solvents for reductions involving LiAlH₄. quora.com Therefore, the direct reduction of 1-ethoxyhexane or 1-propoxyhexane to their corresponding alcohols is not a feasible or standard chemical transformation.

Substitution Reactions of Ethoxy/Propoxy Groups

The substitution of the ethoxy or propoxy group in these ethers is fundamentally the same process as the acid-catalyzed cleavage discussed previously (Section 3.3.1). The reaction is a nucleophilic substitution where the alkoxy group acts as the leaving group. For this to occur, the alkoxy group must first be converted into a good leaving group, as alkoxides (RO⁻) are strong bases and thus poor leaving groups. chemistrysteps.com

This conversion is achieved by protonating the ether oxygen with a strong acid. masterorganicchemistry.com The resulting protonated ether has a neutral alcohol molecule as the potential leaving group, which is much more stable. Once the leaving group is activated, a nucleophile can attack the electrophilic carbon adjacent to the oxygen.

For primary ethers like 1-ethoxyhexane and 1-propoxyhexane, this substitution proceeds via an S_N_2 mechanism. longdom.orgchemguide.co.uk This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. The rate of the S_N_2 reaction is dependent on the concentration of both the protonated ether and the nucleophile. vanderbilt.edu The reaction is also sensitive to steric hindrance; the nucleophile will preferentially attack the less sterically hindered carbon atom. masterorganicchemistry.com While halides (Br⁻, I⁻) are the most common nucleophiles for ether cleavage, other nucleophiles can theoretically be used if the conditions are harsh enough to facilitate the reaction.

Electrophile (Protonated Ether)Nucleophile (Nu⁻)MechanismProduct 1Product 2 (Leaving Group)
Protonated 1-EthoxyhexaneBr⁻S_N_2BromoethaneHexan-1-ol
Protonated 1-PropoxyhexaneI⁻S_N_2IodopropaneHexan-1-ol
Protonated 1-EthoxyhexaneH₂O (Solvolysis)S_N_2EthanolHexan-1-ol

Iv. Advanced Analytical Methodologies for Characterization and Reaction Monitoring

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides detailed information about the molecular structure and functional groups present in 1-ethoxyhexane (B1202549) and 1-propoxyhexane (B12280008).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the presence of the alkyl chains and the characteristic ether linkage. In 1-ethoxyhexane, the protons on the carbon adjacent to the oxygen of the ethoxy group (O-CH₂-CH₃) are deshielded and appear as a quartet at approximately 3.39 ppm. The protons of the methylene (B1212753) group of the hexyl chain bonded to the oxygen (O-CH₂-C₅H₁₁) are also deshielded, appearing as a triplet around 3.39 ppm. The remaining methylene protons of the hexyl chain produce overlapping multiplets in the range of 1.27 to 1.53 ppm, while the terminal methyl protons of the hexyl and ethoxy groups appear as triplets at approximately 0.89 ppm and 1.18 ppm, respectively.

For 1-propoxyhexane, a similar pattern is observed. The protons of the methylene group of the propoxy chain attached to the oxygen (O-CH₂-C₂H₅) resonate as a triplet at approximately 3.37 ppm. The methylene protons of the hexyl chain adjacent to the ether oxygen appear as a triplet at a similar chemical shift. The central methylene protons of the propoxy group are observed as a sextet around 1.58 ppm. The aliphatic protons of the hexyl chain are found in the 1.27 to 1.53 ppm region. The terminal methyl protons of the hexyl and propoxy groups appear as triplets at approximately 0.90 ppm and 0.92 ppm, respectively.

¹H NMR Data for 1-Ethoxyhexane and 1-Propoxyhexane

Compound Assignment Chemical Shift (δ, ppm) Multiplicity
1-Ethoxyhexane CH₃-CH₂-O-1.18Triplet
-O-CH₂-CH₃3.39Quartet
-O-CH₂-(CH₂)₄-CH₃3.39Triplet
-O-CH₂-CH₂-(CH₂)₃-CH₃1.53Multiplet
-(CH₂)₃-CH₃1.27 - 1.33Multiplet
-CH₃0.89Triplet
1-Propoxyhexane CH₃-CH₂-CH₂-O-0.92Triplet
CH₃-CH₂-CH₂-O-1.58Sextet
-O-CH₂-C₂H₅3.37Triplet
-O-CH₂-(CH₂)₄-CH₃3.37Triplet
-O-CH₂-CH₂-(CH₂)₃-CH₃1.53Multiplet
-(CH₂)₃-CH₃1.27 - 1.33Multiplet
-CH₃0.90Triplet

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for distinguishing between the isomeric structures of 1-ethoxyhexane and 1-propoxyhexane by providing distinct signals for each carbon atom in a unique electronic environment.

In the ¹³C NMR spectrum of 1-ethoxyhexane, the carbon atom of the ethoxy group bonded to the oxygen (O-CH₂) appears at approximately 65.8 ppm, while the methyl carbon of the ethoxy group resonates at about 15.2 ppm. The carbon of the hexyl chain attached to the oxygen (O-CH₂) is found at approximately 70.8 ppm. The other carbon atoms of the hexyl chain show signals at approximately 31.8, 29.5, 25.8, 22.7, and 14.1 ppm.

For 1-propoxyhexane, the carbons of the propoxy group directly bonded to the oxygen (O-CH₂) and the adjacent methylene carbon appear at approximately 72.5 ppm and 22.9 ppm, respectively, with the terminal methyl carbon at about 10.6 ppm. The carbon of the hexyl chain linked to the oxygen resonates at a similar downfield region. The remaining carbons of the hexyl chain produce distinct signals, allowing for unambiguous differentiation from its isomer.

¹³C NMR Data for 1-Ethoxyhexane and 1-Propoxyhexane

Compound Carbon Atom Chemical Shift (δ, ppm)
1-Ethoxyhexane C1 (O-CH₂-CH₃)65.8
C2 (CH₃-CH₂-O)15.2
C1' (O-CH₂-Hex)70.8
C2'31.8
C3'29.5
C4'25.8
C5'22.7
C6'14.1
1-Propoxyhexane C1 (O-CH₂-C₂H₅)72.5
C222.9
C310.6
C1' (O-CH₂-Hex)70.8
C2'31.9
C3'29.6
C4'25.9
C5'22.7
C6'14.1

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups in 1-ethoxyhexane and 1-propoxyhexane. The most prominent and diagnostic feature in the IR spectra of these ethers is the C-O-C stretching vibration, which typically appears as a strong band in the region of 1115-1120 cm⁻¹. This absorption confirms the presence of the ether linkage.

Additionally, the spectra are characterized by strong C-H stretching vibrations from the alkyl chains, which are observed in the 2850-2960 cm⁻¹ region. Other characteristic peaks include C-H bending vibrations, which appear in the 1375-1470 cm⁻¹ range. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups, which is crucial for verifying the purity of the ether.

Characteristic IR Absorption Bands for 1-Ethoxyhexane and 1-Propoxyhexane

Compound Vibrational Mode Wavenumber (cm⁻¹) Intensity
1-Ethoxyhexane C-H Stretch2957, 2929, 2872, 2859Strong
C-H Bend1467, 1378Medium
C-O-C Stretch1116Strong
1-Propoxyhexane C-H Stretch2958, 2932, 2873Strong
C-H Bend1467, 1379Medium
C-O-C Stretch1118Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is essential for its identification and for monitoring chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal hyphenated technique for the analysis of volatile compounds like 1-ethoxyhexane and 1-propoxyhexane. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed information about the molecular weight and structure of each component.

In the mass spectrum of 1-ethoxyhexane, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 130. A prominent fragmentation pathway for ethers is the alpha-cleavage, leading to the formation of stable oxonium ions. For 1-ethoxyhexane, the base peak is often observed at m/z 59, corresponding to the [CH₃CH₂OCH₂]⁺ fragment. Another significant fragment can be seen at m/z 87, resulting from the loss of a propyl group.

For 1-propoxyhexane, the molecular ion peak is expected at m/z 144. The fragmentation pattern will differ from that of 1-ethoxyhexane, providing a clear method for their distinction. A major fragment for 1-propoxyhexane would be the oxonium ion at m/z 73, [CH₃CH₂CH₂OCH₂]⁺.

GC-MS is also invaluable for monitoring the progress of reactions that synthesize these ethers. By taking aliquots from the reaction mixture at different time intervals, the disappearance of reactants and the appearance of the product can be tracked, allowing for the optimization of reaction conditions. Furthermore, the high sensitivity of GC-MS enables the detection and identification of any impurities or byproducts, thereby providing a comprehensive assessment of the reaction's purity and yield.

Key Mass Spectral Fragments for 1-Ethoxyhexane

m/z Proposed Fragment Relative Intensity
130[C₈H₁₈O]⁺ (Molecular Ion)Low
101[M - C₂H₅]⁺Medium
87[M - C₃H₇]⁺Medium
59[CH₃CH₂OCH₂]⁺High (often base peak)
43[C₃H₇]⁺High

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique that synergistically combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. echemi.com In the context of 1-ethoxyhexane and 1-propoxyhexane synthesis, reaction mixtures are often complex, containing unreacted starting materials (e.g., hexan-1-ol, ethanol (B145695), propanol), the desired ether products, and potential byproducts.

The process begins with the injection of the sample into a liquid chromatograph. The components of the mixture are separated based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column. For ethers like 1-ethoxyhexane and 1-propoxyhexane, a reversed-phase HPLC method is typically effective, where the stationary phase is nonpolar. As the mobile phase is pumped through the column, compounds with greater polarity elute earlier, while less polar compounds are retained longer. This allows for the effective separation of the relatively nonpolar ether products from more polar alcohols.

Following separation, the eluent from the LC column is directed into the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate gas-phase ions from the eluted molecules. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). This provides two critical pieces of information: the molecular weight of each component and, through fragmentation patterns, structural details that can confirm the identity of compounds like 1-ethoxyhexane and 1-propoxyhexane. chemicalbook.com This dual capability makes LC-MS an indispensable tool for confirming product identity and assessing the purity of complex reaction mixtures in ether synthesis. echemi.comsmolecule.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

While mass spectrometry is excellent at identifying compounds by their mass, it cannot distinguish between isomers—molecules that share the same molecular formula but have different structural arrangements. This is a significant challenge in ether synthesis, where various structural isomers (e.g., 2-ethoxyhexane or ethers with branched alkyl chains) can be formed. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides a solution by adding another dimension of separation. lookchem.com

IMS separates ions in the gas phase based not only on their mass and charge but also on their size and shape, which is characterized by their rotationally averaged collision cross-section (CCS). chemnet.com After ions are generated, they are introduced into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the tube, while collisions with the buffer gas impede their movement. Compact, tightly folded ions experience fewer collisions and travel faster than elongated, more structurally complex isomers. chemnet.com

This mobility-based separation, occurring on a millisecond timescale, allows for the resolution of isomeric and isobaric compounds before they enter the mass spectrometer for mass analysis. lookchem.comchemeo.com For instance, in a reaction designed to produce 1-ethoxyhexane, IMS-MS could differentiate the target linear ether from a branched isomer that has an identical mass. This capability is crucial for ensuring the regiochemical and structural purity of the final product, providing a level of analytical detail that is unattainable with MS alone. guidechem.com

Chromatographic Separation and Purification Methodologies

Following synthesis, the isolation and purification of the target ether from the reaction mixture are critical steps. Chromatography and distillation are the primary techniques employed for this purpose.

Preparative and Analytical Chromatography

Chromatography is broadly divided into two scales based on its objective: analytical and preparative. chemspider.com Analytical chromatography aims to identify and quantify the components of a mixture, utilizing small sample sizes and focusing on achieving high resolution. nist.gov Conversely, preparative chromatography is used to isolate and purify larger quantities of a specific compound for further use. chemindex.comchemnet.com

The principles of separation are the same for both, but the scale and goals differ significantly. In the context of purifying 1-propoxyhexane, an initial analytical HPLC run would be used to develop an effective separation method. Once optimized, this method is scaled up to a preparative system with larger columns, higher flow rates, and greater sample loading capacity to process the entire batch of the reaction mixture and isolate the pure ether. chemspider.com

ParameterAnalytical ChromatographyPreparative Chromatography
Purpose Qualitative and quantitative analysis of a sample. chemnet.comIsolation and purification of a specific compound. nist.gov
Scale Small scale (micrograms to milligrams). chemspider.comLarge scale (grams to kilograms). nist.gov
Column Diameter Typically 2-5 mm.Typically >10 mm, can be much larger.
Flow Rate Low (e.g., 0.5-2 mL/min). chemspider.comHigh (e.g., >20 mL/min, up to L/min).
Primary Goal High resolution and sensitivity for detection.High throughput and purity of the collected fraction. chemspider.com
Sample Fate Typically sent to a detector and then to waste. chemindex.comCollected in fractions for recovery. chemindex.com

Fractional Distillation for Product Isolation and Purification

Fractional distillation is a highly effective technique for separating liquid mixtures whose components have different boiling points. guidechem.com This method is particularly well-suited for purifying ethers like 1-ethoxyhexane and 1-propoxyhexane from each other or from residual alcohol reactants, as these compounds typically have distinct boiling points. chemeo.com

The process involves heating the liquid mixture to its boiling point and passing the resulting vapor through a fractionating column. This column is designed with a large surface area (e.g., packed with glass beads or rings) that provides "theoretical plates" for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point). By carefully controlling the temperature at the top of the column, components can be separated and collected as they distill. Given the significant difference in boiling points between 1-ethoxyhexane and 1-propoxyhexane, fractional distillation provides an efficient means of separation.

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C at 1 atm)
1-EthoxyhexaneC₈H₁₈O130.23 smolecule.com135.5 lookchem.comchemnet.com
1-PropoxyhexaneC₉H₂₀O144.25165.4 chemnet.com

Emerging Analytical Techniques in Ether Chemistry

As the demands for material performance and process control increase, advanced and emerging analytical techniques are being applied to the study of ethers.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the atoms within the top 5-10 nanometers of a material's surface.

In ether chemistry, XPS is not typically used to analyze the bulk liquid ether itself but is invaluable for studying the interactions of ethers with surfaces. For example, it can be used to:

Analyze Catalysts: In heterogeneous catalysis used for ether synthesis, XPS can characterize the surface of the catalyst, identifying the active sites and probing how reactants and products adsorb onto the surface.

Study Surface Modification: If 1-ethoxyhexane or 1-propoxyhexane are used to modify a surface (e.g., as a coating or cleaning agent), XPS can confirm the presence of the ether on the surface by identifying the characteristic carbon and oxygen elemental signatures and, more specifically, the C-O ether linkage.

The technique works by irradiating a surface with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these ejected photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and its chemical environment, allowing XPS to provide detailed information about surface chemistry that is critical for applications in catalysis and materials science.

Fourier-Transform Infrared (FTIR) Spectroscopy for Polymerization Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a highly effective and versatile method for the real-time, in-situ monitoring of polymerization reactions. rsc.org This technique allows for the quantitative analysis of monomer conversion and polymer formation by tracking changes in the characteristic vibrational frequencies of specific functional groups. rockymountainlabs.com In the context of producing polymers from ether-containing monomers, such as vinyl ethers, FTIR provides critical kinetic and mechanistic data. akjournals.comthermofisher.com

The fundamental principle involves continuously measuring the infrared spectrum of the reaction mixture. As the monomer is converted into a polymer, the absorption bands corresponding to the monomer's reactive groups (e.g., the C=C double bond in a vinyl ether) will decrease in intensity, while new bands characteristic of the polymer backbone (e.g., C-O-C stretching vibrations) will appear or increase in intensity. mdpi.com

Real-Time Monitoring of Vinyl Ether Polymerization

The cationic polymerization of a vinyl ether is an excellent model for demonstrating the utility of FTIR. The reaction progress can be followed by monitoring the disappearance of the monomer's vinyl group absorption bands. Key spectral regions of interest include the =C-H stretching vibration and the C=C stretching vibration. mdpi.com

For instance, in the polymerization of triethylene glycol divinyl ether (DVE-3), researchers can track the reaction's progress by observing the disappearance of characteristic monomer peaks. mdpi.com The data below illustrates typical changes in IR bands that are monitored during such a process.

Vibrational ModeWavenumber (cm⁻¹)AssignmentChange During Polymerization
=C-H Stretch~3115-3070Terminal vinyl group of monomerDecreases
C=C Stretch~1634-1616Vinyl double bond of monomerDecreases
C-H Out-of-Plane Bend~984-903Terminal olefin of monomerDecreases
C-O-C Stretch~1100Ether linkage in polymer backboneIncreases/Shifts

By plotting the normalized intensity of a key monomer peak against time, a conversion curve can be generated, from which reaction rates and kinetic parameters are determined. researchgate.net This real-time analysis is invaluable for optimizing reaction conditions such as temperature, catalyst concentration, and monomer feed rate. youtube.com Techniques like Attenuated Total Reflectance (ATR)-FTIR are particularly powerful as they allow for continuous monitoring without the need for sample extraction, making the analysis non-invasive and highly accurate. rsc.orgmdpi.com

Wide-Angle X-ray Scattering for Structural Analysis in Catalytic Systems

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), is a fundamental technique for characterizing the structural properties of solid materials, particularly heterogeneous catalysts used in chemical synthesis, including etherification. wikipedia.orgmalvernpanalytical.com WAXS provides detailed information on the atomic-level structure of crystalline and semi-crystalline materials, such as the catalyst's phase composition, degree of crystallinity, crystallite size, and lattice parameters. wikipedia.orgifpenergiesnouvelles.fr

In heterogeneous catalysis, the performance of a catalyst is intrinsically linked to its structure. acs.org For reactions that could produce 1-ethoxyhexane or 1-propoxyhexane, such as Williamson ether synthesis or reductive etherification over a solid catalyst, the catalyst's crystalline phase and active site structure are paramount. strath.ac.ukresearchgate.net WAXS is used to confirm the synthesis of the desired catalyst phase, monitor its stability under reaction conditions, and understand deactivation mechanisms. ifpenergiesnouvelles.frrug.nl

Characterization of a Zeolite Catalyst

Zeolites are a class of crystalline aluminosilicates widely used as catalysts in the chemical industry due to their well-defined pore structures and acidic properties. researchgate.net WAXS is essential for identifying the specific framework type of a zeolite (e.g., MFI or FAU) and determining its quality. The scattering pattern, a plot of intensity versus the scattering angle (2θ), serves as a unique fingerprint for the crystalline structure. wikipedia.org

The table below presents representative WAXS data for a common zeolite catalyst, HZSM-5 (MFI framework), which could be employed in acid-catalyzed etherification reactions. The positions of the diffraction peaks (2θ) are determined by the crystal lattice according to Bragg's Law, and their intensities relate to the atomic arrangement.

2θ Angle (°)d-spacing (Å)Miller Indices (hkl)Relative Intensity
7.911.18(101)High
8.810.04(200)High
23.13.85(501)Medium
23.93.72(151)Low
24.43.65(303)Low

From the WAXS pattern, the average size of the crystallites can be calculated using the Scherrer equation, which relates the peak width to the crystallite dimension. This is crucial because smaller crystallites often lead to higher accessible surface area and, consequently, enhanced catalytic activity. Furthermore, by analyzing the ratio of the area of crystalline peaks to the amorphous background signal, the degree of crystallinity can be quantified, providing a measure of the catalyst's structural purity. taylorandfrancis.com In-situ WAXS experiments, where the catalyst is analyzed under actual reaction temperatures and atmospheres, can reveal dynamic structural changes, such as phase transitions or sintering of active metal nanoparticles, offering deeper insights into the catalyst's lifecycle. ifpenergiesnouvelles.fr

V. Computational and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to represent and predict the behavior of molecules. These methods range from highly accurate quantum mechanical calculations on a few atoms to classical simulations of large molecular ensembles.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. wikipedia.orgmpg.de It is a versatile and popular method in computational chemistry and physics. wikipedia.org DFT calculations can provide valuable information about the electronic properties of 1-ethoxyhexane (B1202549) and 1-propoxyhexane (B12280008), such as the distribution of electron density, molecular orbital energies, and electrostatic potential. These properties are fundamental to understanding the reactivity of these ethers.

Below is an illustrative data table showing typical electronic properties that can be calculated for simple ethers using DFT.

PropertyDiethyl Ether (Illustrative)Dimethyl Ether (Illustrative)
HOMO Energy (eV)-10.0-10.5
LUMO Energy (eV)1.52.0
Dipole Moment (Debye)1.151.30
Ionization Potential (eV)9.510.0

Note: These values are for illustrative purposes and are based on typical results for simple ethers from DFT calculations.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, allowing for the calculation of macroscopic properties such as density, viscosity, and diffusion coefficients. acs.org

MD simulations have been successfully applied to study the conformational properties and dynamics of ethers and polyethers in various solvents. acs.org These studies have provided insights into hydrogen bonding interactions and the influence of the solvent on the polymer chain structure. acs.org For 1-ethoxyhexane and 1-propoxyhexane, MD simulations could be used to predict their behavior in different environments, such as their aggregation in aqueous solutions or their interaction with interfaces. For example, MD simulations have been used to investigate the microheterogeneity in ether-water mixed electrolytes, revealing the formation of nanodomains. acs.org Such simulations could predict how 1-ethoxyhexane and 1-propoxyhexane might structure surrounding water molecules, which is relevant for understanding their solubility and transport properties.

The following table illustrates the types of macroscopic properties that can be obtained from MD simulations of simple ethers.

PropertyDiethyl Ether (Illustrative)Water (for comparison)
Density (g/cm³) at 298 K0.7130.997
Self-Diffusion Coefficient (10⁻⁵ cm²/s)2.32.3
Viscosity (mPa·s)0.220.89

Note: These values are for illustrative purposes and are based on typical results for simple ethers from MD simulations.

Prediction of Reaction Pathways and Intermediates

Computational chemistry plays a crucial role in predicting the most likely pathways for chemical reactions and identifying the transient intermediates that are formed. nih.govrsc.orgrsc.org

A key aspect of predicting reaction pathways is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction. Computational methods, particularly DFT, are extensively used to locate transition state structures and calculate their energies. nih.gov For reactions involving ethers, such as cleavage by strong acids or oxidation, computational elucidation of transition states can reveal the detailed mechanism of bond breaking and formation. chemistrysteps.commdpi.com

Computational studies are invaluable for verifying or refuting proposed reaction mechanisms. For instance, in reactions that may proceed through carbocation intermediates, DFT calculations can be used to assess the stability of different carbocations and the barriers for their rearrangement. nih.govfrontiersin.org The formation of carbocations is a key step in certain ether reactions, and computational studies can predict the likelihood of rearrangements, which can lead to different products. chemistrysteps.com Similarly, for reactions that may involve radical species, computational methods can be used to model the potential energy surface and identify the most favorable radical pathways. Kinetic modeling of ether combustion, for example, relies on computationally derived rate constants for numerous elementary radical reactions. researchgate.net

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling combines computational data with experimental results to develop comprehensive models of chemical processes. These models can be used to predict the behavior of a reaction under various conditions and to optimize reaction yields.

For ethers, kinetic models have been developed to describe their combustion chemistry, which involves a complex network of elementary reactions. researchgate.netpolimi.it These models incorporate thermodynamic data (such as enthalpies of formation) and kinetic parameters (such as rate constants and activation energies) for the species and reactions involved. While specific, detailed thermodynamic and kinetic models for 1-ethoxyhexane and 1-propoxyhexane are not extensively documented in the literature, models for similar ethers like ethyl tert-butyl ether (ETBE) provide a framework for how such models could be constructed. researchgate.net Reaction calorimetry has also been used to study the thermodynamics and kinetics of ether synthesis. acs.org

The table below provides an example of the kind of data that would be included in a thermodynamic and kinetic model for a reaction involving an ether.

ReactionΔH° (kJ/mol)Ea (kJ/mol)A (s⁻¹ or cm³mol⁻¹s⁻¹)
C₂H₅OC₂H₅ + OH → C₂H₄OC₂H₅ + H₂O-1505.01.0 x 10¹³
C₂H₅OC₂H₅ → C₂H₅• + •OC₂H₅3503602.0 x 10¹⁶

Note: This data is illustrative for diethyl ether and represents the type of parameters found in kinetic models.

Prediction of Reaction Energetics and Equilibrium Constants

Computational quantum chemistry enables the prediction of the energetic landscapes of chemical reactions. By calculating the energies of reactants, transition states, and products, key thermodynamic and kinetic parameters such as reaction enthalpies (ΔH), activation energies (Ea), and kinetic barriers can be determined. These calculations are fundamental to understanding whether a reaction is favorable and how fast it might proceed.

For ethers like 1-ethoxyhexane and 1-propoxyhexane, a common reaction type studied computationally is the bimolecular elimination (E2) reaction when interacting with strong bases (anions). nih.gov Methods such as Density Functional Theory (DFT) and high-level ab initio calculations like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)) are employed to map out the potential energy surface of the reaction. ekb.egnih.gov These calculations can locate and optimize the geometries of all stationary points, including intermediate complexes and transition states. nih.gov

For example, studies on the reaction of anions like the amide anion (NH₂⁻) with simple ethers such as diethyl ether provide a model for understanding the energetics of reactions involving larger ethers. Computational investigations have successfully explained experimental observations by calculating the kinetic barriers for such reactions. nih.gov The equilibrium constant (K_eq_) for a reaction can also be derived from the calculated Gibbs free energy change (ΔG) between reactants and products, providing a measure of the position of equilibrium. openstax.org

Table 1: Calculated Kinetic Barriers for the Reaction of Anions with Diethyl Ether (a model for 1-Ethoxyhexane and 1-Propoxyhexane) This table presents data for diethyl ether as a representative example to illustrate the types of energetic parameters that can be predicted computationally.

Reacting AnionReactionLowest Kinetic Barrier (kcal/mol)Computational Method Insight
Amide (NH₂⁻)NH₂⁻ + CH₃CH₂OCH₂CH₃5.3The calculated barrier is consistent with a larger observed kinetic isotope effect. nih.gov
Hydroxide (HO⁻)HO⁻ + CH₃CH₂OCH₂CH₃3.8The barrier is 1.5 kcal/mol lower than for the reaction with NH₂⁻. nih.gov
Hydride (H⁻)H⁻ + CH₃CH₂OCH₂CH₃>5.4The calculated barrier indicates the reaction does not occur at room temperature, aligning with experimental results. nih.gov

Kinetic Studies and Rate Coefficient Calculations for Gas-Phase Reactions

Theoretical kinetics aims to predict the rate at which reactions occur. For gas-phase reactions, which are crucial in combustion and atmospheric chemistry, computational methods are used to calculate temperature- and pressure-dependent rate coefficients. princeton.edu A primary tool for this is Transition State Theory (TST), which calculates the rate constant based on the properties of the reactants and the transition state separating them. umn.edu

A significant area of study for ethers is the H-atom abstraction reaction by radicals such as hydroxyl (•OH) and hydroperoxyl (•HO₂). nih.govacs.orgrsc.org These reactions are key initiation steps in the oxidation and combustion of fuels. Computational studies typically involve:

Quantum Chemical Calculations: Determining the geometries, vibrational frequencies, and energies of reactants and transition states using methods like DFT or MP2. nih.gov

Rate Constant Calculation: Applying TST, often with corrections for quantum mechanical tunneling (e.g., using the Eckart model), to calculate the high-pressure limit rate constants over a wide range of temperatures. nih.govnih.gov

Systematic computational studies on a series of ethers have been performed to understand how the molecular structure influences the rate of H-atom abstraction. nih.govrsc.org These calculations provide detailed information on the rate constants for abstraction from specific sites within the molecule, which is essential for developing accurate kinetic models for the combustion of ether-containing fuels. rsc.orgsemanticscholar.org

Table 2: Calculated High-Pressure Limit Rate Constants (k) for H-atom Abstraction from Dimethyl Ether by •HO₂ Radical This table uses dimethyl ether as a model to demonstrate how rate coefficients are calculated and how they vary with temperature. The principles are directly applicable to 1-ethoxyhexane and 1-propoxyhexane.

Temperature (K)Rate Constant, k (cm³ molecule⁻¹ s⁻¹)
5001.15 x 10⁻²⁰
8001.08 x 10⁻¹⁶
12004.01 x 10⁻¹⁴
16001.15 x 10⁻¹²
20001.11 x 10⁻¹¹

(Data derived from computational studies on H-atom abstraction by hydroperoxyl radicals from various ethers. nih.gov)

Structure-Reactivity Relationships from Computational Data

Computational studies are invaluable for establishing quantitative structure-reactivity relationships (QSRRs), which correlate a molecule's structural features with its chemical reactivity. researchgate.netrsc.org

Correlation of Molecular Structure with Reaction Outcomes

For ethers like 1-ethoxyhexane and 1-propoxyhexane, the primary determinant of reactivity in radical reactions is the strength of the C-H bonds, which varies depending on their position relative to the ether oxygen atom. Computational studies consistently show that C-H bonds on the carbon atom adjacent to the oxygen (the α-position) are significantly weaker and therefore more susceptible to H-atom abstraction than C-H bonds further down the alkyl chain. acs.orgrsc.orgrsc.org

The oxygen atom's lone pairs stabilize the resulting radical at the α-position through resonance, lowering the bond dissociation energy (BDE) and the activation energy for abstraction. rsc.org Theoretical analyses of various aliphatic ethers have confirmed that the reactivity of C-H sites is more influenced by proximity to the ether oxygen than by the nature of the carbon atom (i.e., primary, secondary, or tertiary). acs.org

In 1-ethoxyhexane , there are several distinct types of C-H bonds. Based on general computational findings for ethers, their predicted reactivity towards H-atom abstraction would be:

Highest Reactivity: The two C-H bonds on the methylene (B1212753) group (-O-CH₂-CH₃) of the ethyl group.

Next Highest Reactivity: The two C-H bonds on the methylene group (-O-CH₂-(CH₂)₄CH₃) of the hexyl group.

Lower Reactivity: C-H bonds on the β, γ, δ, and ε carbons of the hexyl chain and the methyl group of the ethyl chain.

A similar trend would be predicted for 1-propoxyhexane , with the C-H bonds on the α-methylene groups of the propyl and hexyl chains being the most reactive.

Solvent Effects in Computational Models

Reactions are often performed in a solvent, which can dramatically influence reaction rates and equilibria. springernature.com Computational models are essential for understanding these solvent effects at a molecular level. ucsb.edu There are two primary approaches to modeling solvation:

Implicit (Continuum) Solvent Models: The solvent is represented as a continuous medium with a characteristic dielectric constant. ucsb.edu The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized medium. This approach is computationally efficient and is widely used to estimate the influence of solvent polarity on reaction energetics. nih.govacs.org

Explicit Solvent Models: Individual solvent molecules are included in the calculation, surrounding the solute molecule(s). ucsb.edu This approach is much more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. nih.gov These models are often implemented using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the reacting species are treated with quantum mechanics and the surrounding solvent molecules are treated with less expensive molecular mechanics force fields. nih.gov

For reactions involving ethers, computational studies using these models can predict how a solvent stabilizes or destabilizes reactants, products, and transition states. For instance, in the Claisen rearrangement of allyl-p-tolyl ether, computational studies using an explicit solvent model correctly predicted a lower activation barrier in water compared to the gas phase, attributing the rate acceleration to specific hydrogen bonding between water molecules and the ether oxygen in the transition state. nih.gov Similarly, for reactions involving 1-ethoxyhexane or 1-propoxyhexane, these models could predict how different solvents would modulate their reactivity by altering the energy of charged or polar transition states. nih.govacs.org

Vi. Future Research Directions in 1 Ethoxyhexane and 1 Propoxyhexane Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional Williamson ether synthesis, while a cornerstone of ether production, often involves stoichiometric amounts of strong bases and the generation of salt byproducts. Future research will increasingly focus on developing greener and more sustainable synthetic pathways for 1-ethoxyhexane (B1202549) and 1-propoxyhexane (B12280008).

One promising avenue is the adoption of continuous flow chemistry . This technology offers significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. mt.compharmasalmanac.comacs.org The synthesis of 1-ethoxyhexane and 1-propoxyhexane in microreactors could allow for precise control over reaction parameters, minimizing side reactions and enabling easier scale-up. pharmasalmanac.com

The use of ionic liquids as alternative reaction media presents another exciting research direction. researchgate.netmdpi.com These salts, which are liquid at or near room temperature, can offer unique solubility and catalytic properties. researchgate.net Investigating the Williamson synthesis of 1-ethoxyhexane and 1-propoxyhexane in ionic liquids could lead to enhanced reaction rates and simplified product separation, as the ionic liquid can often be recycled. researchgate.netresearchgate.net

Furthermore, biocatalysis offers a highly selective and environmentally benign approach to ether synthesis. nih.govchemrxiv.orgnih.gov While still an emerging field for simple ethers, the use of enzymes, such as lipases or newly discovered ether synthases, could enable the synthesis of 1-ethoxyhexane and 1-propoxyhexane under mild conditions with high specificity, avoiding the need for harsh reagents. nih.govnih.govmdpi.com

Below is a table summarizing potential sustainable synthetic routes for 1-ethoxyhexane and 1-propoxyhexane:

Synthetic RoutePotential AdvantagesKey Research Focus
Continuous Flow ChemistryEnhanced safety, improved heat/mass transfer, higher yields, easier scale-up. mt.comOptimization of reactor design, residence time, and temperature/pressure parameters for the synthesis of 1-ethoxyhexane and 1-propoxyhexane.
Ionic LiquidsIncreased reaction rates, simplified product separation, potential for catalyst/solvent recycling. researchgate.netScreening of different ionic liquids for optimal performance, investigation of reaction kinetics and mechanisms.
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact, use of renewable resources. nih.govnih.govDiscovery and engineering of enzymes for efficient synthesis of linear aliphatic ethers, optimization of reaction conditions for biocatalytic processes.

Exploration of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is paramount to improving the efficiency and selectivity of 1-ethoxyhexane and 1-propoxyhexane synthesis. Future research will likely focus on heterogeneous catalysts, nanocatalysts, and phase-transfer catalysts.

Heterogeneous acid catalysts , such as zeolites and supported solid acids, offer significant advantages over their homogeneous counterparts, including ease of separation and reusability. researchgate.netnih.govmdpi.comnih.gov Research into the design of structured catalysts with optimized pore sizes and acid site distributions could lead to highly selective etherification of hexanols with ethanol (B145695) or propanol (B110389), minimizing the formation of byproducts. researchgate.netnih.gov

Nanocatalysts present another frontier in ether synthesis. nih.govresearchgate.netrsc.orgjetir.org The high surface-area-to-volume ratio of nanoparticles can result in significantly enhanced catalytic activity. nih.govresearchgate.netjetir.org Future studies could explore the use of metal oxide or supported metal nanocatalysts for the synthesis of 1-ethoxyhexane and 1-propoxyhexane, potentially enabling reactions to proceed under milder conditions with higher efficiency. nih.govresearchgate.net

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants in immiscible phases. researchgate.netphasetransfer.comyoutube.comprinceton.eduoperachem.com In the context of Williamson ether synthesis, a phase-transfer catalyst can efficiently transport the alkoxide from an aqueous or solid phase to an organic phase containing the alkyl halide. youtube.comoperachem.com Research into novel and more efficient phase-transfer catalysts, including crown ethers, could lead to improved yields and reaction rates for the synthesis of unsymmetrical ethers like 1-ethoxyhexane and 1-propoxyhexane. bohrium.comlabinsights.nlresearchgate.net

The table below outlines key features of advanced catalytic systems for ether synthesis:

Catalytic SystemKey FeaturesResearch Objectives for 1-Ethoxyhexane/1-Propoxyhexane Synthesis
Heterogeneous Acid CatalystsEase of separation, reusability, potential for high selectivity. researchgate.netnih.govDevelopment of tailored zeolites or supported acids with optimal acidity and porosity for the etherification of C6 alcohols.
NanocatalystsHigh surface area, enhanced catalytic activity, potential for milder reaction conditions. nih.govjetir.orgSynthesis and characterization of novel nanocatalysts, and evaluation of their performance in the synthesis of linear aliphatic ethers.
Phase-Transfer CatalysisAcceleration of multiphase reactions, potential for high yields and milder conditions. researchgate.netyoutube.comDesign and application of highly efficient phase-transfer catalysts for the Williamson synthesis of 1-ethoxyhexane and 1-propoxyhexane.

Interdisciplinary Applications of Ether Chemistry Methodologies

The unique physicochemical properties of 1-ethoxyhexane and 1-propoxyhexane open up possibilities for their application in various interdisciplinary fields. Future research should explore their potential beyond their traditional use as solvents.

In the field of materials science , linear ethers are being investigated for their role in the development of advanced battery electrolytes. researchgate.netrsc.org Specifically, ether-based electrolytes are of interest for lithium-ion and lithium-sulfur batteries. researchgate.netrsc.org Research into the use of 1-ethoxyhexane and 1-propoxyhexane as co-solvents or additives in battery electrolytes could lead to improved performance, such as enhanced ionic conductivity and stability.

The potential of these ethers as biofuel additives is another area ripe for investigation. The addition of oxygenates to diesel fuel can improve combustion efficiency and reduce harmful emissions. opti-lube.comdieselnet.comresearchgate.netyoutube.comwikipedia.org Studies to evaluate the impact of 1-ethoxyhexane and 1-propoxyhexane on cetane number, engine performance, and emission profiles would be of significant interest. ck12.org

In the realm of pharmaceuticals and drug delivery , the amphiphilic nature of these ethers could be exploited. While not as extensively studied as polyethers like PEG, the balance of hydrophilic and hydrophobic character in 1-ethoxyhexane and 1-propoxyhexane could make them useful as components in novel drug delivery systems, such as nano-emulsions or as excipients to improve drug solubility. bohrium.comlabinsights.nlresearchgate.netnih.govnih.govunacademy.com

A summary of potential interdisciplinary applications is provided in the table below:

Application AreaPotential Role of 1-Ethoxyhexane/1-PropoxyhexaneFuture Research Focus
Materials Science (Batteries)Co-solvents or additives in electrolytes for lithium-ion or lithium-sulfur batteries. researchgate.netrsc.orgInvestigation of electrochemical properties, ionic conductivity, and stability of electrolytes containing these ethers.
BiofuelsOxygenate additives for diesel fuel to improve combustion and reduce emissions. opti-lube.comdieselnet.comEvaluation of cetane number enhancement, engine performance testing, and analysis of exhaust emissions.
Pharmaceuticals/Drug DeliveryComponents in nano-emulsions, solubilizing agents for poorly soluble drugs. bohrium.comlabinsights.nlFormulation studies, investigation of biocompatibility and drug release kinetics from systems containing these ethers.

Integration of In Situ and Operando Spectroscopy with Computational Chemistry

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of 1-ethoxyhexane and 1-propoxyhexane, future research will benefit from the integration of advanced spectroscopic techniques and computational modeling.

In situ and operando spectroscopy , particularly Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. mt.com This provides valuable insights into the formation of intermediates, reaction kinetics, and the influence of various parameters on the reaction pathway. mt.com Applying these techniques to the synthesis of 1-ethoxyhexane and 1-propoxyhexane can facilitate process optimization and the development of more efficient catalytic systems.

Computational chemistry , including Density Functional Theory (DFT) and Computational Fluid Dynamics (CFD), offers powerful tools for modeling and predicting chemical behavior. DFT calculations can be used to elucidate reaction mechanisms at the molecular level, including the study of transition states and activation energies for etherification reactions. CFD simulations can model the fluid dynamics within a reactor, providing insights into mixing, heat transfer, and mass transport phenomena. researchgate.netcup.edu.cnresearchgate.netmdpi.comacs.org This is particularly valuable for optimizing the design and operation of continuous flow reactors for ether production. researchgate.netcup.edu.cnmdpi.com

The synergy between these experimental and computational approaches is highlighted in the table below:

TechniqueApplication in Ether ChemistryResearch Goals for 1-Ethoxyhexane/1-Propoxyhexane
In Situ/Operando Spectroscopy (FTIR, NMR)Real-time monitoring of reaction progress, identification of intermediates, and kinetic studies. mt.comElucidation of the detailed reaction mechanism for novel synthetic routes, optimization of reaction conditions for improved yield and selectivity.
Computational Chemistry (DFT, CFD)Modeling of reaction mechanisms, prediction of reaction outcomes, and optimization of reactor design. researchgate.netmdpi.comCalculation of activation barriers for different catalytic pathways, simulation of flow patterns and reaction kinetics in continuous flow reactors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethoxyhexane and 1-propoxyhexane in laboratory settings?

  • Methodology : These ethers are typically synthesized via nucleophilic substitution or acid-catalyzed reactions. For 1-ethoxyhexane, ethanol reacts with 1-bromohexane under reflux using a polar aprotic solvent (e.g., DMF) and a base (e.g., KOH) to drive the SN2 mechanism . For 1-propoxyhexane, a similar approach applies with 1-propanol. Acid-catalyzed methods (e.g., H₂SO₄) may also be used for smaller-scale syntheses, though side reactions like elimination require careful temperature control .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Post-synthesis, purify via fractional distillation, leveraging differences in boiling points (1-ethoxyhexane: ~155–160°C; 1-propoxyhexane: ~165–170°C) .

Q. How can researchers effectively characterize these compounds using spectroscopic techniques?

  • Approach :

  • NMR : Use 1^1H NMR to confirm ether linkage (δ 3.3–3.7 ppm for -OCH₂-) and alkyl chain integration. 13^13C NMR distinguishes ethoxy vs. propoxy groups via carbon shifts .
  • IR : Look for C-O-C stretching vibrations (~1100–1250 cm⁻¹) and absence of -OH peaks.
  • Mass Spectrometry : Confirm molecular ion peaks (1-ethoxyhexane: m/z ≈ 130; 1-propoxyhexane: m/z ≈ 144) and fragmentation patterns .

Q. What purification strategies are optimal for isolating high-purity 1-ethoxyhexane?

  • Protocol : After synthesis, perform liquid-liquid extraction (water/diethyl ether) to remove unreacted alcohols or acids. Use anhydrous MgSO₄ or Na₂SO₄ for drying, followed by fractional distillation under reduced pressure to minimize thermal decomposition. Validate purity via GC-FID or refractive index matching .

Advanced Research Questions

Q. How can reaction yields be optimized for 1-propoxyhexane under varying catalytic conditions?

  • Experimental Design :

  • Catalyst Screening : Compare traditional acid catalysts (H₂SO₄, p-TsOH) with heterogeneous alternatives (zeolites, ion-exchange resins) to assess yield and byproduct formation .
  • Solvent Effects : Test polar vs. non-polar solvents to balance reaction rate and selectivity. For example, toluene may suppress elimination pathways better than DMF .
  • Kinetic Analysis : Use in-situ FTIR or calorimetry to track reaction progress and identify rate-limiting steps. Adjust molar ratios (alcohol:haloalkane) to favor ether formation .

Q. How should discrepancies in reported physical properties (e.g., density, boiling points) be resolved?

  • Data Contradiction Analysis :

  • Cross-reference experimental data with authoritative databases (NIST, CRC Handbook) . For instance, 1-ethoxyhexane’s density (0.773 g/cm³ at 25°C) and boiling point (156°C) in should align with CRC values .
  • Investigate potential isomerization or impurities via 13^13C NMR or GC×GC-MS. For example, trace hexanol in 1-ethoxyhexane could alter observed boiling points .
  • Replicate measurements under controlled conditions (e.g., calibrated thermometers, inert atmosphere) to isolate experimental errors.

Q. What computational approaches predict the solvent behavior of these ethers in mixed systems?

  • Methodological Framework :

  • Molecular Dynamics (MD) : Parameterize force fields using experimental density and viscosity data from . Simulate solvation free energy in water/organic matrices to predict partitioning behavior .
  • COSMO-RS : Model activity coefficients to assess compatibility with polymers or ionic liquids. Validate predictions against experimental solubility studies .

Q. How do structural modifications (e.g., branching) impact the thermodynamic stability of these ethers?

  • Research Strategy :

  • Synthesize analogs (e.g., 2-ethoxyhexane) and compare thermochemical data (ΔHf, ΔGf) via calorimetry.
  • Use DFT calculations (B3LYP/6-31G*) to analyze steric effects on bond dissociation energies. Correlate with oxidative stability tests (e.g., peroxide formation under UV light) .

Methodological Notes

  • Synthesis Optimization : For scalable protocols, transition from batch to continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
  • Safety : Follow OSHA guidelines for handling volatile ethers (e.g., grounding equipment to prevent static ignition) .
  • Data Reproducibility : Archive raw chromatograms and spectral data in open-access repositories (e.g., Zenodo) with metadata on instrumentation and conditions .

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Feasible Synthetic Routes

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1-Ethoxyhexane;1-propoxyhexane
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Reactant of Route 2
1-Ethoxyhexane;1-propoxyhexane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.